Menthyl isovalerate
Overview
Description
Mechanism of Action
Target of Action
Menthyl isovalerate, also known as validolum, is primarily targeted at sensory nerve receptors in the oral mucosa . The stimulation of these receptors leads to the release of endorphins , which are neurotransmitters that can relieve pain and induce feelings of pleasure or euphoria.
Mode of Action
Upon administration, this compound interacts with its primary targets, the sensory nerve receptors. This interaction triggers the release of endorphins, which subsequently bind to opioid receptors in the nervous system . This binding action inhibits the transmission of pain signals, thereby producing an analgesic effect .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the endorphin release pathway. Endorphins, once released, interact with the opioid receptors in the brain and nervous system, inhibiting the transmission of pain signals and inducing a state of relaxation .
Pharmacokinetics
It is known that the compound is a transparent oily, colorless liquid with a smell of menthol . It is very slightly soluble in ethanol, while practically insoluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of sensory nerve receptor activity and the subsequent release of endorphins . This leads to the inhibition of pain signal transmission, resulting in analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inhibitors such as ammonium, sulfide, and chlortetracycline (CTC) can affect the oxidation of isovalerate, a key intermediate during anaerobic digestion . These inhibitors can therefore potentially impact the effectiveness of this compound.
Preparation Methods
Pseudothymine can be synthesized through the condensation of diketene with urea . This method is commonly used in organic synthesis and industrial production. The reaction typically involves the use of a solvent such as acetonitrile, water, and phosphoric acid, with formic acid being used for mass-spectrometry compatible applications .
Chemical Reactions Analysis
Pseudothymine undergoes various chemical reactions, including:
Oxidation: Pseudothymine can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Pseudothymine can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pseudothymine has a wide range of applications in scientific research:
Chemistry: It is used as an indicator of acetoacetyl-CoA accumulation and in the synthesis of various organic compounds.
Biology: Pseudothymine has been studied for its regulatory effects on the synthesis of nucleic acids.
Medicine: It exhibits antiradiation effects and has been used in studies involving radioprotective agents.
Comparison with Similar Compounds
Pseudothymine is similar to other pyrimidine derivatives such as thymine, cytosine, and uracil. it is unique in its specific biological effects and applications. For example:
Thymine: Found in DNA, thymine pairs with adenine and is involved in the genetic coding of organisms.
Cytosine: Found in both DNA and RNA, cytosine pairs with guanine and plays a crucial role in genetic coding and expression.
Uracil: Found in RNA, uracil pairs with adenine and is involved in the transcription process.
Pseudothymine’s unique properties, such as its antiradiation effects and regulatory role in nucleic acid synthesis, distinguish it from these other pyrimidine derivatives .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHREPYEIHRUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CCC1C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866294 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53004-93-6, 16409-46-4 | |
Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl 2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53004-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Validol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053004936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is menthyl isovalerate and what is its molecular structure?
A1: this compound, also known as validol, is an ester formed by the condensation of menthol and isovaleric acid. [] Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, infrared (IR) spectroscopy combined with Density Functional Theory (DFT) calculations using the B3LYP/6-31++G** force field has been used to characterize the structure of this compound. [] This analysis provided detailed information on bond lengths and vibrational frequencies.
Q3: How is this compound synthesized?
A3: this compound can be synthesized through several methods:
- Esterification of l-menthol and isovaleric acid: This reaction can be catalyzed by macroporous resin supported Ce4+. Optimal conditions for this synthesis include a catalyst amount of 2% (relative to the total mass of l-menthol and isovaleric acid), a 1:1.6 molar ratio of l-menthol to isovaleric acid, a reaction temperature of 120°C, and a reaction time of 6 hours. These conditions result in an 80% yield of this compound. []
- Hydrocarbalkoxylation of isobutylene: This method involves reacting isobutylene with carbon monoxide and menthol in the presence of a palladium-phosphine catalyst system like Pd(OAc)2 + PPh3 + p-CH3C6H4SO3OH. []
Q4: What are the applications of this compound?
A4: this compound is primarily known as an active component in the medication validol. [] Validol is used for its purported therapeutic effects, but more research is needed to fully understand its mechanism of action and efficacy.
Q5: Are there any analytical methods for determining the concentration of this compound?
A5: Yes, gas chromatography (GC) with flame-ionization detection has been successfully employed to determine the concentration of this compound in tablet dosage forms. [] This method utilizes n-octanol as an internal standard and a HP-FFAP (nitroterephthalic acid modified polyethylene glycol) fused silica capillary column for separation.
Q6: Has this compound been found in natural sources?
A6: Yes, this compound has been identified as a constituent in the essential oils of several plants, including:
- Tanacetum elburensis Mozaff: this compound constitutes 20.0% of the oil. []
- Tanacetum polycephalum subsp. duderanum: It represents 2.94% of the flower oil. []
- Blueberry seed oil: this compound is a principal constituent, accounting for 30.06% of the volatiles. []
Q7: Are there any known catalysts for the synthesis of this compound?
A8: Research indicates that macroporous resin-supported Ce4+ and palladium-phosphine complexes can effectively catalyze the synthesis of this compound. [, ] The Ce4+ catalyst can be recycled more than five times without significant loss of activity. []
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